10-Bromobenzo[g]chrysene is a polycyclic aromatic hydrocarbon characterized by the molecular formula . This compound is a derivative of benzo[g]chrysene, distinguished by the substitution of a bromine atom at the 10th carbon position. Polycyclic aromatic hydrocarbons, including 10-bromobenzo[g]chrysene, are significant due to their environmental persistence and potential biological impacts. The compound's synthesis and properties make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
10-Bromobenzo[g]chrysene is classified as a polycyclic aromatic hydrocarbon. It originates from the bromination of benzo[g]chrysene, which itself is a compound composed of multiple fused aromatic rings. The presence of the bromine atom alters its chemical behavior and reactivity, making it distinct from its parent compound. The compound is available from chemical suppliers and is often utilized in research settings for various applications.
The synthesis of 10-bromobenzo[g]chrysene typically involves the bromination of benzo[g]chrysene using bromine () as the brominating agent. Common catalysts for this reaction include iron () or aluminum chloride ().
The molecular structure of 10-bromobenzo[g]chrysene can be represented as follows:
The structure features multiple fused rings typical of polycyclic aromatic hydrocarbons, with a bromine substituent that influences its chemical properties.
10-Bromobenzo[g]chrysene can undergo several types of chemical reactions:
The mechanism of action for 10-bromobenzo[g]chrysene involves its interaction with biological macromolecules such as DNA and proteins:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.2 g/mol |
| IUPAC Name | 16-bromopentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{15,20}]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene |
| InChI | InChI=1S/C22H13Br/c23-20-11-5-6-14-12-13-19-17-9-2-1-7-15(17)16-8-3-4-10-18(16)22(19)21(14)20/h1-13H |
10-Bromobenzo[g]chrysene has several scientific applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: